5-ROX-alkyne

説明

Chemical Classification and Nomenclature

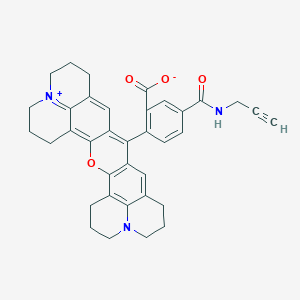

ROX alkyne, 5-isomer belongs to the rhodamine family of fluorescent dyes, which constitutes a subset of triarylmethane dyes derived from xanthene. The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being 2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)-5-(prop-2-ynylcarbamoyl)benzoate. Alternative nomenclature includes 5-Carboxy-X-rhodamine alkyne and 9-[2-Carboxy-4-[[(prop-2-yn-1-yl)amino]carbonyl]phenyl]-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium inner salt.

The classification of this compound extends beyond simple dye categorization, encompassing its functional role as a bioorthogonal reagent specifically designed for strain-promoted azide-alkyne cycloaddition reactions. The compound demonstrates characteristics typical of rhodamine derivatives, including excellent photostability, high extinction coefficients, and minimal pH dependence across physiologically relevant ranges. The molecular weight of 571.66 Daltons positions this compound within the medium-range fluorescent labels, providing optimal balance between cellular permeability and photophysical performance.

Historical Development of Rhodamine-based Alkynes

The development of rhodamine-based fluorescent compounds traces its origins to 1887, when industrial chemist Ceresole first synthesized the rhodamine class of highly fluorescent dyes characterized by their red-shifted emission spectra. The nomenclature "rhodamine" derives from the Greek word "rodhon," meaning rose, reflecting the characteristic color of these novel compounds. This pioneering work established the foundation for subsequent generations of rhodamine derivatives that would become essential tools in analytical chemistry and biological research.

The specific development of carboxy-X-rhodamine derivatives, including ROX, occurred significantly later in the timeline of fluorescent dye evolution. The original ROX dye was developed in 1986 by research laboratories focusing on creating fluorophores with enhanced photophysical properties for emerging applications in molecular biology. This development coincided with the growing demand for fluorescent labels with longer wavelength characteristics, reduced spectral overlap with commonly used fluorescein-based dyes, and improved photostability for demanding microscopy applications.

The incorporation of alkyne functionality into rhodamine structures represents a more recent advancement, directly linked to the emergence and popularization of click chemistry methodologies. The copper-catalyzed azide-alkyne cycloaddition reaction, independently discovered by the research groups of Valery Fokin and Barry Sharpless at Scripps Research Institute and Morten Meldal at Carlsberg Laboratory, provided the conceptual framework for developing alkyne-modified fluorescent probes. This breakthrough enabled the creation of bioorthogonal labeling systems that could function efficiently under physiological conditions without interfering with natural biological processes.

The evolution from early rhodamine dyes to modern alkyne-functionalized derivatives reflects broader trends in chemical biology toward developing more selective, efficient, and biocompatible labeling methodologies. Contemporary rhodamine-alkyne conjugates, including ROX alkyne derivatives, incorporate design principles that optimize both photophysical performance and chemical reactivity, resulting in superior tools for studying complex biological systems.

Structural Characteristics and Molecular Design

The molecular architecture of ROX alkyne, 5-isomer incorporates several key structural elements that collectively determine its exceptional performance characteristics as a fluorescent bioconjugation reagent. The core xanthene framework provides the fundamental chromophoric properties, while strategic incorporation of bridging moieties and functional groups enhances both photophysical performance and chemical reactivity. The compound features a rigid tricyclic xanthene core with extended conjugation that produces the characteristic red-shifted absorption and emission properties.

The alkyne functionality is strategically positioned to minimize steric interference with the chromophore while maintaining high reactivity toward azide-containing substrates. This positioning involves attachment through a carboxamide linkage that provides both stability and appropriate spacing between the reactive site and the fluorescent core. The propargyl group serves as the terminal alkyne, offering optimal reactivity for copper-catalyzed cycloaddition reactions while maintaining chemical stability under standard storage and handling conditions.

Spectroscopic characterization reveals that ROX alkyne, 5-isomer exhibits an absorption maximum at 570 nanometers with an extinction coefficient of 93,000 M⁻¹cm⁻¹, indicating exceptionally strong light absorption capacity. The emission maximum occurs at 591 nanometers, providing a Stokes shift of 21 nanometers that facilitates efficient optical filtering and detection. The fluorescence quantum yield approaches unity, meaning that virtually every absorbed photon results in fluorescence emission, representing optimal efficiency for fluorescent labeling applications.

The solubility profile of ROX alkyne, 5-isomer demonstrates excellent compatibility with common organic solvents including dimethyl sulfoxide, dimethylformamide, methanol, and ethanol. This broad solubility range facilitates incorporation into diverse experimental protocols and reaction conditions. The compound appears as a purple solid in its pure form, consistent with the characteristic appearance of rhodamine derivatives.

Isomeric Properties and Comparison with 6-isomer

The isomeric nature of ROX alkyne centers on the positional attachment of the carboxylic acid functionality within the rhodamine framework, resulting in two distinct regioisomers designated as 5-isomer and 6-isomer. These positional isomers exhibit subtle but potentially significant differences in their photophysical properties, reactivity profiles, and biological performance characteristics. The 5-isomer configuration represents the specific attachment pattern where the carboxylic acid group is positioned at the 5-position relative to the xanthene core structure.

Comparative analysis between the 5-isomer and 6-isomer reveals that both compounds maintain essentially identical spectroscopic properties, with absorption and emission maxima occurring at the same wavelengths. This spectral similarity ensures that instrument settings and optical configurations optimized for one isomer remain directly applicable to the other, providing practical advantages for laboratories utilizing both forms. The extinction coefficients and quantum yields also remain comparable between isomers, indicating that the positional differences do not significantly impact the fundamental photophysical behavior.

However, subtle differences in chemical reactivity and conjugation efficiency may arise from the distinct spatial arrangements of functional groups in each isomer. The 5-isomer configuration may offer advantages in certain conjugation scenarios due to reduced steric hindrance or altered electronic properties resulting from the specific substitution pattern. These differences become particularly relevant in applications requiring high conjugation efficiency or when working with sterically demanding target molecules.

The availability of pure isomeric preparations represents a significant advancement over mixed isomeric products, as it eliminates potential complications arising from heterogeneous product populations. Pure 5-isomer preparations ensure reproducible conjugation stoichiometry and consistent performance across experimental replicates, factors that are particularly critical in quantitative applications and standardized protocols.

The selection between 5-isomer and 6-isomer preparations often depends on specific experimental requirements, available instrumentation, and compatibility with existing protocols. The 5-isomer offers the advantage of maximum quantum yield and well-characterized performance parameters, making it particularly suitable for demanding applications requiring optimal fluorescent signal intensity. Conversely, the 6-isomer may provide advantages in specific optical configurations or when spectral characteristics must be precisely matched to particular detection systems.

特性

分子式 |

C36H33N3O4 |

|---|---|

分子量 |

571.7 g/mol |

IUPAC名 |

2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)-5-(prop-2-ynylcarbamoyl)benzoate |

InChI |

InChI=1S/C36H33N3O4/c1-2-13-37-35(40)23-11-12-24(27(20-23)36(41)42)30-28-18-21-7-3-14-38-16-5-9-25(31(21)38)33(28)43-34-26-10-6-17-39-15-4-8-22(32(26)39)19-29(30)34/h1,11-12,18-20H,3-10,13-17H2,(H-,37,40,41,42) |

InChIキー |

CVKMZLSPUPLXNQ-UHFFFAOYSA-N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

R6G alkyne, 6-isomer |

製品の起源 |

United States |

科学的研究の応用

Applications in Biological Research

2.1 Fluorescent Labeling

ROX alkyne is extensively used for fluorescent labeling of azide-containing biomolecules through copper-catalyzed click reactions. This method allows researchers to tag oligonucleotides and proteins selectively, facilitating the study of complex biological interactions .

2.2 Imaging Techniques

The dye's bright fluorescence makes it suitable for applications in microscopy and flow cytometry. Researchers utilize ROX alkyne to visualize cellular structures and processes, such as mitochondrial dynamics and protein localization within cells .

2.3 qPCR Applications

In quantitative PCR assays, ROX alkyne serves as a reference dye due to its stable fluorescence properties. It helps normalize the data obtained from fluorescent signals, improving the accuracy of quantification in gene expression studies .

Material Science Applications

3.1 Sensor Development

Due to its sensitivity to environmental changes, ROX alkyne can be incorporated into sensor technologies. For instance, it has been used in the development of temperature-sensitive fluorescent probes that exhibit changes in fluorescence based on temperature variations .

3.2 Composite Materials

ROX alkyne is also utilized in creating composite materials for various applications, including drug delivery systems and bioimaging agents. Its incorporation into polymer matrices enhances the optical properties of these materials while providing functionalization capabilities .

Case Studies

4.1 Fluorescent Probes for Cellular Imaging

A study demonstrated the use of ROX alkyne in cellular imaging where it was conjugated to oligonucleotides for tracking gene expression within live cells. The results showed significant improvements in signal-to-noise ratios compared to traditional fluorescent dyes .

4.2 Development of Temperature-Sensitive Sensors

Research involving ROX alkyne highlighted its potential in developing sensors that monitor temperature changes within biological systems. The sensors exhibited a high sensitivity with a linear response over a wide temperature range, showcasing the dye's versatility beyond traditional applications .

Data Table: Properties and Applications of ROX Alkyne, 5-Isomer

| Property/Feature | Description |

|---|---|

| Chemical Structure | Alkyne derivative of rhodamine |

| Quantum Yield | Approaching unity |

| Primary Applications | Fluorescent labeling, qPCR, microscopy |

| Stability | High stability under inert conditions |

| Environmental Sensitivity | Useful in sensor technology |

類似化合物との比較

Key Properties:

- Molecular Formula : C₃₆H₃₃N₃O₄

- Molecular Weight : 571.66 g/mol

- Excitation/Emission Maxima : 570 nm / 591 nm

- Solubility: Soluble in DMSO, DMF, methanol, and ethanol .

- Storage : Requires inert atmosphere (e.g., argon) and storage at -20°C to prevent oxidation .

Structural Isomers: 5-Isomer vs. 6-Isomer

ROX alkyne exists in two positional isomers (5- and 6-isomers), differing in the substitution site of the carboxylic acid group on the rhodamine core.

The 5-isomer is preferred for applications requiring precise labeling due to its isomerically pure form, whereas mixtures may introduce variability in experimental outcomes .

Functional Derivatives: ROX NHS Ester and ROX Azide

ROX NHS Ester, 5-Isomer (CAS 209734-74-7)

- Reactivity : Targets primary amines (e.g., lysine residues) via succinimidyl ester chemistry .

- Applications : Protein and oligonucleotide labeling for fluorescence resonance energy transfer (FRET) and fluorescence quenching .

- Spectral Overlap : Matches ROX alkyne (Ex/Em: ~570/591 nm) but lacks click chemistry compatibility .

ROX Azide, 5-Isomer (CAS 2628213-67-0)

- Reactivity : Pairs with alkynes via CuAAC, complementary to ROX alkyne .

- Spectral Shift : Exhibits a red-shifted absorption maximum (616 nm) due to azide substitution, enabling multiplexing with ROX alkyne in dual-labeling experiments .

Comparison with Other Rhodamine Derivatives

Key Observations :

- ROX alkyne outperforms Cy3 in brightness (quantum yield 1.00 vs. 0.15) but requires stringent storage conditions.

- Compared to TAMRA, ROX offers red-shifted emission, reducing background autofluorescence in biological samples .

Stability and Handling Considerations

ROX alkyne, 5-isomer degrades under ambient conditions due to oxidation, necessitating storage in inert atmospheres . In contrast, Cyanine dyes (e.g., Cy5) exhibit greater stability but lower quantum yields .

Advantages

- Brightness : Near-unity quantum yield enhances detection sensitivity in low-abundance targets .

- Click Chemistry Compatibility : Enables site-specific labeling in live cells .

Limitations

Q & A

Q. How do electronic effects of carbyne ligands influence alkyne metathesis in ROX-based polymer synthesis?

- Methodological Answer : Electron-withdrawing ligands (e.g., trifluoropropynyl) lower the activation energy for alkyne metathesis. Characterize polymer initiators via <sup>13</sup>C NMR and MALDI-TOF to confirm end-group fidelity. Adjust ligand electronics to control ROAMP (ring-opening alkyne metathesis polymerization) kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。